Enalaprilat-d5 (sodium) is a deuterated form of enalaprilat, which is the active metabolite of the antihypertensive medication enalapril. As an angiotensin-converting enzyme (ACE) inhibitor, enalaprilat is primarily utilized in the treatment of hypertension and heart failure. The deuterated version, Enalaprilat-d5, is employed in scientific research to facilitate studies on pharmacokinetics and metabolic pathways without interference from naturally occurring compounds in biological systems.
Enalaprilat-d5 (sodium) is classified as a pharmaceutical compound and a stable isotope-labeled compound. It falls under the category of ACE inhibitors, which play a critical role in regulating blood pressure by inhibiting the conversion of angiotensin I to angiotensin II . The compound is available for purchase from various chemical suppliers and is commonly used in laboratory settings for research purposes .
The synthesis of Enalaprilat-d5 (sodium) involves the incorporation of deuterium atoms into the enalaprilat molecule. This process typically employs deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium. The general synthetic route includes:
Industrial production mirrors laboratory synthesis but operates on a larger scale, utilizing industrial-grade reagents and optimized conditions to maximize yield and maintain product quality.
The molecular formula for Enalaprilat-d5 (sodium) is , with a molecular weight of approximately 375.41 g/mol. The structure features a dipeptide backbone characteristic of ACE inhibitors, with specific modifications to incorporate deuterium atoms.
Enalaprilat-d5 (sodium) can undergo several types of chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and various catalysts that facilitate these reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve desired outcomes .
Enalaprilat-d5 (sodium) functions primarily by inhibiting the angiotensin-converting enzyme (ACE). This inhibition leads to decreased levels of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound interacts specifically with ACE within the renin-angiotensin-aldosterone system, which is crucial for blood pressure regulation .
The mechanism involves:
Enalaprilat-d5 exhibits properties characteristic of dipeptide ACE inhibitors, including stability under physiological conditions. Its isotopic labeling allows for precise tracking in metabolic studies without interference from endogenous compounds .
Enalaprilat-d5 (sodium) has significant applications in scientific research:
Additionally, it serves as a chemical reference for qualitative and quantitative analyses in various fields such as environmental science and drug development .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 7759-46-8
CAS No.: 53905-12-7
CAS No.: 55337-75-2